molecular formula C15H14F2N2O4 B5992105 [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone

[5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone

Cat. No.: B5992105
M. Wt: 324.28 g/mol
InChI Key: SHRRNOLUEZZWNB-UHFFFAOYSA-N
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Description

[5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone: is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenoxy group, an oxazole ring, and an oxazinanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the difluorophenoxy group through nucleophilic substitution reactions. The final step involves the formation of the oxazinanone moiety under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new medications, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is crucial.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [3,4-Difluorophenoxy]methyl-1,2-oxazole
  • Oxazinan-2-yl methanone
  • [5-(Phenoxymethyl)-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone

Uniqueness

Compared to similar compounds, [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone stands out due to the presence of the difluorophenoxy group, which imparts unique chemical and biological properties

Properties

IUPAC Name

[5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4/c16-12-4-3-10(7-13(12)17)21-9-11-8-14(18-23-11)15(20)19-5-1-2-6-22-19/h3-4,7-8H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRRNOLUEZZWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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